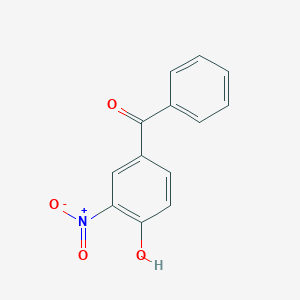

4-Hydroxy-3-nitrobenzophenone

Description

Significance within Organic Chemistry and Materials Science

The significance of 4-Hydroxy-3-nitrobenzophenone in organic chemistry stems primarily from its role as a versatile synthetic intermediate. The presence of multiple functional groups allows for a range of chemical modifications. For instance, it is a known precursor in the synthesis of other benzophenone (B1666685) derivatives, such as (3-amino-4-hydroxy-phenyl)-phenyl-methanone, through the reduction of its nitro group. lookchem.com It has been used as an intermediate in the preparation of compounds that are investigated for their potential as inhibitors of enzymes like catechol-O-methyltransferase (COMT). google.comepo.org

A notable application highlighting its importance is in the field of peptide synthesis. Researchers have successfully used polymer-bound active esters of 4-hydroxy-3-nitrobenzophenone as effective acylating reagents. acs.orgexlibrisgroup.com In this methodology, the compound is attached to a polymer support, and this "activated" resin facilitates the formation of amide bonds during the stepwise construction of peptides. acs.orgexlibrisgroup.com This polymer-supported approach offers advantages in purification, as the reagent and by-products can be easily removed by filtration.

In materials science, the application of 4-Hydroxy-3-nitrobenzophenone is closely linked to its use in polymer-supported synthesis. By immobilizing the molecule on a polymer backbone, it becomes part of a functional material—a solid-phase reagent. exlibrisgroup.com This bridges the gap between homogeneous and heterogeneous catalysis, providing a reusable and easily separable reagent system. The broader class of benzophenones is widely recognized in materials science for its use in photochemistry, for example, as photoinitiators in polymerization processes and as UV filters in coatings and personal care products. researchgate.netrsc.org

Historical Context of Benzophenone Derivatives in Research

The scientific journey of benzophenone and its derivatives is extensive, with the parent compound, diphenylmethanone, being a fundamental structure in organic chemistry. wikipedia.org Benzophenones are found in nature, occurring in various plants and fungi, and have been recognized for a range of biological activities. rsc.orgnih.gov This natural occurrence spurred early interest and research into their properties and potential applications.

Historically, the benzophenone scaffold has been a ubiquitous and versatile building block for synthetic chemists. researchgate.netnih.gov Its derivatives have been central to the development of dyes, perfumes, and later, advanced materials. In medicinal chemistry, the benzophenone motif is present in numerous pharmacologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov The ability to easily substitute the phenyl rings has allowed for the creation of large libraries of compounds for drug discovery. mdpi.com For example, research has explored benzophenone derivatives as inhibitors for enzymes like p38α kinase and as multitarget-directed ligands for neurodegenerative diseases. nih.govmdpi.com The development of synthetic methods, such as the Friedel-Crafts acylation, has been crucial in accessing a wide array of substituted benzophenones, further cementing their role as a privileged scaffold in chemical research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxy-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWIFSQHLDLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282607 | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-98-2 | |

| Record name | NSC26791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 3 Nitrobenzophenone

Direct Synthetic Pathways and Reaction Conditions

Direct synthetic routes to 4-hydroxy-3-nitrobenzophenone primarily involve the modification of a pre-existing benzophenone (B1666685) scaffold. Key strategies include the demethylation of a methoxy-substituted precursor and the regioselective nitration of 4-hydroxybenzophenone (B119663).

One common method for synthesizing 4-hydroxy-3-nitrobenzophenone is through the demethylation of 4-methoxy-3-nitrobenzophenone. ncl.res.in This process involves the cleavage of the methyl ether group to reveal the hydroxyl group. A typical procedure involves treating a solution of 4-methoxy-3-nitrobenzophenone in a dry solvent like ethylene (B1197577) dichloride with a strong Lewis acid, such as anhydrous aluminum chloride. ncl.res.in The reaction mixture is stirred at room temperature for an extended period, typically 24 hours, to ensure the completion of the demethylation process. ncl.res.in

Another approach involves the demethylation of 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone using 30% aqueous hydrobromic acid in boiling acetic acid to produce tolcapone (B1682975), a related compound. scielo.br A similar demethylation strategy can be applied to obtain 4-hydroxy-3-nitrobenzophenone from its corresponding methoxy (B1213986) precursor. The demethylation of 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone can also be achieved by treating it with a solution of aluminum trichloride (B1173362) in triethylamine (B128534) and methylene (B1212753) chloride, followed by refluxing. epo.orggoogle.comgoogle.comgoogle.com

The progress of the demethylation reaction is often monitored using thin-layer chromatography (TLC). ncl.res.in

The direct nitration of 4-hydroxybenzophenone can be a challenging process due to issues with regioselectivity. However, regioselective nitration of substituted benzophenone derivatives is a viable route to 4-hydroxy-3-nitrobenzophenone and its analogs. For example, 4-hydroxy-3-methoxy-4'-methylbenzophenone can be regioselectively nitrated to 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone using 65% aqueous nitric acid in glacial acetic acid at a controlled temperature of 20-25°C. epo.orggoogle.comgoogle.com This intermediate can then be demethylated to the corresponding dihydroxy compound. epo.orggoogle.comgoogle.com

A similar strategy has been used in the synthesis of tolcapone, where 4-hydroxy-3-methoxy-4'-methylbenzophenone is nitrated with 65% aqueous nitric acid in acetic acid to yield 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone. scielo.br The nitration of 4-hydroxyacetophenone and 4-hydroxybenzophenone has been achieved using a mixture of sodium nitrate (B79036) and wet silica (B1680970) in dichloromethane (B109758). researchgate.net Furthermore, the nitration of 4-hydroxy benzaldehyde (B42025) to 4-hydroxy-3-nitrobenzaldehyde (B41313) has been accomplished using ammonium (B1175870) molybdate (B1676688) and 70% nitric acid in dichloromethane or dichloroethane, with the reaction being monitored by TLC. semanticscholar.org The use of melamine (B1676169) nitrate as a nitrating agent for the synthesis of a tolcapone precursor has also been reported. orientjchem.org

The choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Polymer-Supported Synthesis and Functionalization

Polymer-supported synthesis offers several advantages, including ease of purification and the ability to drive reactions to completion by using an excess of reagents. 4-Hydroxy-3-nitrobenzophenone has been successfully incorporated into polymer supports for various applications, most notably in peptide synthesis.

Insoluble (4-hydroxy-3-nitro)benzylated polystyrene (PHNB) is a key polymer-supported reagent derived from 4-hydroxy-3-nitrobenzophenone. It is prepared by reacting 4-hydroxy-3-nitrobenzyl chloride with a copolymer of polystyrene and 2% divinylbenzene (B73037) in the presence of aluminum trichloride. researchgate.net This functionalized polymer serves as a solid support onto which other molecules can be attached and subsequently cleaved.

The development of such polymer-supported reagents was a significant focus of the Patchornik group, who developed a number of insoluble polymeric reagents for use in peptide synthesis. researchgate.net

Polymer-bound active esters of 4-hydroxy-3-nitrobenzophenone are effective acylating reagents for peptide synthesis. researchgate.netacs.orgacs.orgacs.orgexlibrisgroup.com The active esters are typically prepared by reacting N-blocked amino acids with the PHNB support using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net These polymeric active esters can then be used to acylate the free amino group of a peptide chain.

The reactivity of these acylating agents is noteworthy. A study comparing the reactivity of various active esters towards tert-butylamine (B42293) found that 4-(benzoyloxy)-3-nitrobenzophenone was significantly more reactive than o-nitrophenyl benzoate, requiring only 7 hours for a reaction that took 11 days with the latter. arkat-usa.orgresearchgate.net This increased reactivity makes polymer-supported 4-hydroxy-3-nitrobenzophenone a more efficient tool in peptide synthesis. arkat-usa.orgresearchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent | Product | Application | Reference |

| 4-Hydroxy-3-nitrobenzyl chloride | Copolystyrene-2%-divinylbenzene | Aluminum trichloride | Insoluble (4-hydroxy-3-nitro)benzylated polystyrene (PHNB) | Preparation of polymer support | researchgate.net |

| N-blocked amino acids | PHNB | Dicyclohexylcarbodiimide (DCC) | PHNB-active esters of N-blocked amino acids | Preparation of acylating reagents | researchgate.net |

| O-benzyl-l-tyrosine benzyl (B1604629) ester | Boc-Val-PHNB | - | N-tert-butyloxycarbonyl-l-valyl-O-benzyl-l-tyrosine benzyl ester | Peptide synthesis | researchgate.net |

Advanced Spectroscopic Characterization of 4 Hydroxy 3 Nitrobenzophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into its structural composition and the types of chemical bonds present.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of 4-hydroxy-3-nitrobenzophenone displays characteristic absorption bands that correspond to specific vibrational modes. Notably, the spectrum for the related compound 4-amino-3-nitrobenzophenone (B196086) in chloroform (B151607) shows sharp absorption bands at 3260 cm⁻¹ and 3200 cm⁻¹ due to NH₂ stretching vibrations, and an absorption at 1660 cm⁻¹ corresponding to the benzoyl carbonyl group. ncl.res.in For other similar compounds, such as 4-hydroxy-3-nitroacetophenone, the presence of various functional groups is also confirmed by FTIR analysis. researchgate.netnist.gov

Table 1: FTIR Spectral Data for Compounds Related to 4-Hydroxy-3-nitrobenzophenone

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (for 4-amino-3-nitrobenzophenone) |

|---|---|---|

| Amino (NH₂) | Stretching | 3260, 3200 |

| Carbonyl (C=O) | Stretching | 1660 |

Note: Data for 4-amino-3-nitrobenzophenone is provided as a reference for the expected regions of absorption for similar functional groups in 4-hydroxy-3-nitrobenzophenone.

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for 4-hydroxy-3-nitrobenzophenone was not found in the provided search results, predicted spectra are available. guidechem.com For a closely related compound, 4-amino-3-nitrobenzophenone, the ¹H-NMR spectrum confirmed the presence of an amino group, which appeared at 6.3 ppm, and the disappearance of a methoxy (B1213986) peak that was present in its precursor. ncl.res.in

Table 2: Predicted ¹H NMR Data for 4-Hydroxy-3-nitrobenzophenone

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | Varies |

| Hydroxyl Proton | Varies |

Note: Specific peak assignments and coupling constants would require experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides a spectrum of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. Predicted ¹³C NMR data for 4-hydroxy-3-nitrobenzophenone is available. guidechem.com For comparison, the ¹³C NMR spectrum of a similar compound, 4-hydroxybenzophenone (B119663), has been documented in deuterated chloroform (CDCl₃). guidechem.com

Table 3: Predicted ¹³C NMR Data for 4-Hydroxy-3-nitrobenzophenone

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon | Varies |

| Aromatic Carbons | Varies |

| Carbon attached to -OH | Varies |

| Carbon attached to -NO₂ | Varies |

Note: Experimental data is necessary for precise chemical shift values.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing insights into the electronic structure and photophysical properties.

While specific UV-Vis absorption and fluorescence emission data for 4-hydroxy-3-nitrobenzophenone are not detailed in the provided search results, studies on related compounds offer valuable context. For instance, the photophysics of 4-hydroxybenzophenone have been studied, revealing multiple fluorescence peaks. rsc.org One significant emission occurs with excitation at approximately 200-230 nm and emission between 280-370 nm. rsc.org Another minor peak appears with excitation around 270-300 nm and emission from 320-360 nm. rsc.org Interestingly, fluorescence is also observed in the region typical for humic substances, with excitation at 200-220 nm and emission at 400-500 nm, as well as excitation at 260-280 nm with emission at 400-470 nm. rsc.org The fluorescence properties of 4-hydroxybenzophenone are sensitive to the solvent environment and pH. rsc.org In a different but related compound, 4-chloro-3-nitrobenzophenone (B1581017), the fluorescence spectrum exhibits an emission peak at 575 nm. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 4-Hydroxy-3-nitrobenzophenone is characterized by electronic transitions within the aromatic system, influenced by the benzoyl, hydroxyl, and nitro functional groups. The spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same phenyl ring, conjugated with the carbonyl group, gives rise to intramolecular charge transfer (ICT) characteristics.

The polarity of the solvent can significantly influence the position of the absorption maxima (λ_max). In a phenomenon known as solvatochromism, polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the absorption bands. For compounds with ICT character, a bathochromic (red) shift is often observed with increasing solvent polarity. uobasrah.edu.iq For instance, in a study on the related compound 4-hydroxy-3-nitro-1,8-naphthalic anhydride (B1165640), a noticeable bathochromic shift was recorded when moving from less polar to more polar solvents, with a significant shift observed in dimethyl sulfoxide (B87167) (DMSO) due to the stabilization of the ICT band. uobasrah.edu.iq A similar trend can be anticipated for 4-Hydroxy-3-nitrobenzophenone.

The parent molecule, 4-hydroxybenzophenone, exhibits absorption peaks that can be assigned to transitions to various singlet states (Sn). rsc.org The introduction of the nitro group is expected to modulate these transitions and introduce new features in the spectrum.

Table 1: Representative UV-Vis Absorption Maxima for 4-Hydroxy-3-nitrobenzophenone in Various Solvents The following data is illustrative, based on the expected behavior of the compound.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax) | Transition Type |

| Hexane | 1.88 | ~330 nm | π→π |

| Ethanol | 24.55 | ~345 nm | π→π / ICT |

| Acetonitrile | 37.5 | ~350 nm | π→π* / ICT |

| DMSO | 46.7 | ~365 nm | ICT |

Photoluminescence (PL) Spectroscopy

The photoluminescence properties of 4-Hydroxy-3-nitrobenzophenone are dictated by the interplay between its functional groups and the surrounding environment. The emission spectra are highly sensitive to solvent polarity, often more so than the absorption spectra. uobasrah.edu.iq As with absorption, an increase in solvent polarity typically leads to a red shift in the emission maximum due to the stabilization of the excited ICT state. uobasrah.edu.iq

The fluorescence of the parent 4-hydroxybenzophenone molecule has been studied in detail, revealing multiple emission peaks, some of which arise from upper excited states (e.g., S2 → S0), representing a deviation from Kasha's rule. rsc.org Fluorescence is generally more intense in aprotic or weakly protic solvents. In protic solvents like water, excited-state proton transfer from the hydroxyl group can occur, leading to quenching of the fluorescence. rsc.org

For 4-Hydroxy-3-nitrobenzophenone, the presence of the nitro group, a well-known fluorescence quencher, may lead to a lower quantum yield compared to 4-hydroxybenzophenone. However, emission is still expected. A related compound, 4-chloro-3-nitrobenzophenone, has been reported to exhibit a fluorescence emission peak at 575 nm. researchgate.net This suggests that 4-Hydroxy-3-nitrobenzophenone will likely emit in the green-yellow region of the spectrum.

Table 2: Representative Photoluminescence Emission Maxima for 4-Hydroxy-3-nitrobenzophenone The following data is illustrative, based on the expected behavior of the compound.

| Solvent | Excitation Wavelength (λex) | Emission Maximum (λem) | Stokes Shift |

| Dichloromethane (B109758) | ~350 nm | ~520 nm | ~170 nm |

| Acetonitrile | ~350 nm | ~545 nm | ~195 nm |

| DMSO | ~365 nm | ~570 nm | ~205 nm |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of 4-Hydroxy-3-nitrobenzophenone. The molecular formula of the compound is C₁₃H₉NO₄, corresponding to a molecular weight of 243.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 243.

The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for benzophenone (B1666685) derivatives involve the cleavage of the carbonyl bridge. ncl.res.in A major fragment observed in the mass spectra of many benzophenones is the benzoyl cation (C₆H₅CO⁺), which would produce a prominent peak at m/z 105. ncl.res.in Another expected fragment is the phenyl cation (C₆H₅⁺) at m/z 77, arising from the loss of a carbonyl group from the benzoyl cation. nih.gov

The fragmentation of the substituted phenyl ring is also diagnostic. Key fragmentation steps would involve the loss of the nitro group (NO₂, 46 Da) or a hydroxyl radical (OH, 17 Da). The analysis of related compounds like 4-amino-3-nitrobenzophenone shows characteristic peaks that help in identifying the structure. ncl.res.innih.gov

Table 3: Expected Mass Spectrometry Fragments for 4-Hydroxy-3-nitrobenzophenone

| m/z Value | Proposed Fragment Ion | Formula |

| 243 | [M]⁺˙ (Molecular Ion) | [C₁₃H₉NO₄]⁺˙ |

| 197 | [M - NO₂]⁺ | [C₁₃H₉O₂]⁺ |

| 138 | [HOC₆H₃(NO₂)CO]⁺ | [C₇H₄NO₄]⁺ |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Crystallographic Investigations and Crystal Engineering of 4 Hydroxy 3 Nitrobenzophenone

Single Crystal X-ray Diffraction (SXRD) Analysis

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which allows for the elucidation of the crystal structure.

A fundamental outcome of SXRD analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) based on the lengths and angles of the unit cell axes. The space group provides a more detailed description of the symmetry elements within the unit cell.

Despite the utility of this technique, a comprehensive search of scientific literature did not yield a reported crystal system or space group specifically for 4-Hydroxy-3-nitrobenzophenone.

The unit cell is the basic repeating block of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). SXRD analysis precisely measures these parameters.

Specific unit cell parameters for 4-Hydroxy-3-nitrobenzophenone are not available in published crystallographic databases or the surveyed literature. An illustrative table of how such data would be presented is below.

Table 1: Hypothetical Unit Cell Parameters for 4-Hydroxy-3-nitrobenzophenone

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

This table is for illustrative purposes only, as experimental data for the target compound was not found.

SXRD reveals the exact conformation of the 4-Hydroxy-3-nitrobenzophenone molecule in the solid state, including bond lengths, bond angles, and the torsion angles between the phenyl rings. Furthermore, it elucidates the network of intermolecular interactions, such as hydrogen bonds (e.g., from the hydroxyl group) and π-π stacking, which govern the crystal packing. These interactions are fundamental in crystal engineering, influencing properties like melting point, solubility, and stability.

While a specific analysis for 4-Hydroxy-3-nitrobenzophenone is not documented, related benzophenone (B1666685) structures are known to exhibit a variety of weak and strong intermolecular interactions that stabilize their crystal packing. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Quality Assessment

A standard PXRD pattern for 4-Hydroxy-3-nitrobenzophenone has not been found in the reviewed scientific literature.

Crystal Growth Techniques and Optimization

The successful application of SXRD is contingent upon the availability of high-quality single crystals. Crystal growth is the process of forming these crystals from a solution, melt, or vapor phase. The optimization of growth parameters is a key aspect of crystal engineering.

Solution-based methods are commonly employed for organic compounds like 4-Hydroxy-3-nitrobenzophenone. These techniques involve dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or gradually cooling a saturated solution. The choice of solvent is critical and is often determined through solubility studies. Common solvents for benzophenone derivatives include acetone, ethanol, and various mixtures.

The slow evaporation solution technique is a widely used method where the solution is left undisturbed in a controlled environment, allowing the solvent to evaporate gradually, which leads to the formation of single crystals over time. While the synthesis of 4-Hydroxy-3-nitrobenzophenone has been reported, specific, optimized protocols for growing single crystals suitable for diffraction studies are not detailed in the available literature. ncl.res.in

Melt Growth Techniques (e.g., Vertical Bridgman)

The growth of high-quality single crystals is paramount for the detailed investigation of a material's intrinsic properties. For organic compounds like 4-Hydroxy-3-nitrobenzophenone, melt growth techniques are often employed. The Vertical Bridgman technique, in particular, is a well-established method for producing large, high-quality single crystals of various organic materials, including derivatives of benzophenone. science.govresearchgate.net

While specific studies on the Vertical Bridgman growth of 4-Hydroxy-3-nitrobenzophenone are not extensively documented in the reviewed literature, the methodology can be inferred from the successful growth of structurally similar compounds such as 4-chloro-3-nitrobenzophenone (B1581017) (4C3N). science.govresearchgate.net The process typically involves the directional solidification of a molten charge within a sealed ampoule that is slowly lowered through a precisely controlled temperature gradient.

The furnace for a Vertical Bridgman setup consists of a hot zone, a cold zone, and an adiabatic zone in between to establish the necessary temperature gradient. The polycrystalline material of 4-Hydroxy-3-nitrobenzophenone is placed in a specially designed ampoule, often with a conical tip to promote the growth of a single nucleus. The ampoule is then subjected to a high temperature in the hot zone to ensure complete melting, followed by a slow translation through the temperature gradient. The growth rate and the temperature gradient are critical parameters that need to be optimized to maintain a stable solid-liquid interface and prevent constitutional supercooling, which can lead to polycrystalline growth and defects.

For analogous compounds like 4-hydroxy-3-methoxy benzaldehyde (B42025) (vanillin), the Bridgman technique has been successfully utilized, indicating its applicability to substituted benzophenones. researchgate.net The successful application of this technique to related molecules suggests that high-quality single crystals of 4-Hydroxy-3-nitrobenzophenone could be grown by carefully controlling the experimental parameters.

Table 1: Typical Parameters for Vertical Bridgman Growth of Related Organic Crystals

| Parameter | Typical Value/Range | Reference |

| Translation Rate | 0.5 - 2.0 mm/h | researchgate.net |

| Temperature Gradient | 10 - 50 °C/cm | researchgate.net |

| Hot Zone Temperature | Above melting point of the compound | science.gov |

| Cold Zone Temperature | Below melting point of the compound | science.gov |

Note: This data is based on studies of analogous compounds and serves as a general guideline.

Defect Analysis in Grown Crystals

The quality of a single crystal is largely determined by the density of crystalline defects, such as dislocations and point defects. These imperfections can significantly impact the material's mechanical and electronic properties. Therefore, the characterization of defects in grown crystals is a crucial step.

Chemical etching is a simple yet powerful technique to reveal the presence of dislocations at the crystal surface. semanticscholar.orgwikipedia.org When a crystal is treated with a suitable etchant, the rate of dissolution is higher at the sites of dislocations, leading to the formation of etch pits. The density of these pits (Etch Pit Density, EPD) provides a quantitative measure of the dislocation density. semi.org

For benzophenone derivatives, various organic solvents can be tested as etchants. The selection of an appropriate etchant and etching time is critical to obtain well-defined pits that correspond to dislocations. The as-grown crystal is typically cut and polished to obtain a smooth, damage-free surface before etching. The surface is then observed under an optical microscope to count the number of etch pits per unit area.

In studies of related compounds like 4-chloro-3-nitrobenzophenone, an etch pit density of the order of 2 × 10^6 cm⁻² has been reported, which is indicative of a reasonably good quality crystal. researchgate.net It is anticipated that a similar range of EPD could be achieved for 4-Hydroxy-3-nitrobenzophenone crystals grown under optimized conditions.

Table 2: Etch Pit Density in a Related Benzophenone Derivative

| Compound | Etch Pit Density (cm⁻²) | Reference |

| 4-chloro-3-nitrobenzophenone | 2 × 10⁶ | researchgate.net |

Note: This data is provided for a structurally similar compound and is for comparative purposes.

While etch pit density provides a good estimate, other techniques like X-ray topography can offer a more direct visualization of dislocations within the crystal volume. osti.gov The dislocation density is a critical parameter that reflects the crystalline perfection. A lower dislocation density is generally desirable for most applications.

The dislocation density in melt-grown crystals is influenced by several factors, including thermal stresses induced by temperature gradients during growth and cooling, as well as the propagation of dislocations from the seed crystal. In the Vertical Bridgman method, a conical ampoule tip and a slow growth rate are employed to minimize the initial dislocation density.

For some well-grown organic crystals, dislocation densities can be as low as < 10³ dislocations/cm². ias.ac.in In the case of 4-chloro-3-nitrobenzophenone, the dislocation density has been calculated from X-ray diffraction data to be on the order of 1.35 × 10¹⁴ lin⁻² m⁻², though the units and magnitude suggest this might be a different measure of defect density. researchgate.net A more common representation is in cm⁻², and for good quality organic crystals, a dislocation density in the range of 10⁴ to 10⁶ cm⁻² is often considered acceptable. researchgate.netwikipedia.org

Crystal Engineering Principles for Designed Architectures

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. acs.org The crystal packing of 4-Hydroxy-3-nitrobenzophenone is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds (if applicable), π-π stacking, and van der Waals forces. The interplay of these interactions determines the final three-dimensional architecture of the crystal.

The presence of the hydroxyl (-OH) group and the nitro (-NO₂) group in the 4-Hydroxy-3-nitrobenzophenone molecule provides strong hydrogen bonding capabilities. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group can act as hydrogen bond acceptors. These hydrogen bonds are expected to play a dominant role in the formation of robust supramolecular synthons, which are the building blocks of the crystal structure.

By systematically studying the crystal structures of a series of related benzophenone derivatives, it is possible to understand how the substitution pattern on the aromatic rings influences the resulting supramolecular assembly. mdpi.com This knowledge can then be used to design new materials with desired crystal architectures and, consequently, tailored physical and chemical properties. The principles of crystal engineering thus offer a powerful tool for the targeted synthesis of functional molecular solids based on the 4-Hydroxy-3-nitrobenzophenone scaffold.

Density Functional Theory (DFT) Studies

DFT has become a important tool for investigating the electronic structure and properties of molecules. redalyc.org For 4-Hydroxy-3-nitrobenzophenone, DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets like 6-311+G(d,p), are utilized to predict its molecular characteristics. researchgate.netresearchgate.net

Ground-State Geometry Optimization

The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable conformation, corresponding to the minimum on the potential energy surface. researchgate.netresearchgate.net DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311+G**, are employed to calculate the equilibrium geometry of 4-Hydroxy-3-nitrobenzophenone. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, in related benzophenone derivatives, C-C bond lengths in the phenyl rings are typically calculated to be in the range of 1.37 to 1.40 Å. researchgate.net The optimization process ensures that the theoretical model accurately represents the molecule's structure for subsequent property calculations.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. edu.krd The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. edu.krd The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter that characterizes the molecule's chemical stability, reactivity, and optical properties. edu.krdvjst.vn A smaller energy gap suggests higher reactivity and the possibility of charge transfer within the molecule. researchgate.netniscpr.res.in For similar aromatic compounds, these calculations are often performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p). vjst.vn

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.248 |

| E_LUMO | -1.355 |

| Energy Gap (ΔE) | 4.893 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP is calculated based on the total electron density and provides a color-coded representation of the electrostatic potential. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions with intermediate potential. researchgate.net The MEP analysis for 4-Hydroxy-3-nitrobenzophenone would reveal the reactive sites, with the nitro group and the carbonyl oxygen being potential centers for nucleophilic interaction and the hydroxyl group influencing the electrophilic character of the aromatic ring. researchgate.netproteopedia.org

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. arxiv.org Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. edu.krdarxiv.org

Electronegativity (χ): A measure of a molecule's ability to attract electrons, calculated as χ = - (E_HOMO + E_LUMO) / 2. edu.krd

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (E_LUMO - E_HOMO) / 2. edu.krdniscpr.res.in A larger HOMO-LUMO gap corresponds to a harder molecule. niscpr.res.in

Global Softness (S): The reciprocal of global hardness (S = 1 / η), indicating the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). arxiv.org

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netarxiv.org

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 |

| Global Softness (S) | 1/η |

| Electrophilicity Index (ω) | μ²/2η |

Computational Chemistry and Theoretical Modeling of 4 Hydroxy 3 Nitrobenzophenone

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, properties, and reactivity of molecules like 4-Hydroxy-3-nitrobenzophenone at an atomic level. By employing a range of computational methods, from Density Functional Theory (DFT) to sophisticated excited-state dynamics simulations, researchers can predict and explain various molecular behaviors that are crucial for designing new materials and understanding photochemical processes.

Photophysical Properties and Optoelectronic Performance of 4 Hydroxy 3 Nitrobenzophenone

Linear Optical Characteristics

Linear optical properties are fundamental to understanding how a material interacts with light without modifying the light's frequency. These characteristics are crucial for applications in various optical and optoelectronic devices.

Optical Transmittance in Visible and Near-Infrared Regions

The optical transmittance spectrum of a material reveals the range of wavelengths over which it is transparent. This is a critical parameter for applications such as optical windows, filters, and coatings. For a material to be suitable for many optoelectronic applications, it should exhibit high transmittance in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

A detailed experimental analysis of the optical transmittance of 4-Hydroxy-3-nitrobenzophenone has not been reported in the reviewed literature.

Determination of Optical Band Gap (Tauc Plot Analysis)

The optical band gap (Eg) is a key parameter for a semiconductor material, representing the minimum energy required to excite an electron from the valence band to the conduction band. The Tauc plot method is a widely used technique to determine the optical band gap from UV-Vis absorption data. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap is given by the Tauc relation:

(αhν)1/n = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)1/n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.

Specific data from Tauc plot analysis for 4-Hydroxy-3-nitrobenzophenone is not available in the surveyed scientific literature.

Luminescence and Fluorescence Studies

Luminescence and fluorescence studies provide insight into the emissive properties of a material upon excitation by light, which are vital for applications in areas like lighting, displays, and sensors.

Photoluminescence (PL) Emission Spectra

Photoluminescence spectroscopy is a non-destructive technique used to investigate the electronic structure of materials. When a material absorbs photons, electrons are excited to higher energy states. The subsequent radiative recombination of these electrons with holes results in the emission of light, and the spectrum of this emitted light is the photoluminescence spectrum. The position and intensity of the emission peaks provide information about the material's band gap and defect states.

The photoluminescence emission spectra for 4-Hydroxy-3-nitrobenzophenone have not been documented in the available scientific research.

Excited-State Lifetimes and Quantum Yields

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted to the number of photons absorbed. These two parameters are crucial for evaluating the efficiency of a fluorescent material.

There is no published data on the excited-state lifetimes or fluorescence quantum yields specifically for 4-Hydroxy-3-nitrobenzophenone.

Nonlinear Optical (NLO) Responses

Nonlinear optical materials interact with high-intensity light, such as that from lasers, to produce new frequencies of light. These materials are essential for technologies like frequency conversion, optical switching, and optical data storage. The NLO response of a material is typically characterized by its nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), which are components of the third-order nonlinear susceptibility (χ⁽³⁾). The Z-scan technique is a common method for measuring these parameters.

A quantitative analysis of the nonlinear optical responses of 4-Hydroxy-3-nitrobenzophenone is not present in the reviewed scientific literature.

In-depth Analysis of 4-Hydroxy-3-nitrobenzophenone Reveals Scant Data on Optoelectronic Properties

Despite significant interest in the nonlinear optical (NLO) and photoconductive properties of benzophenone (B1666685) derivatives for applications in photonics and optoelectronics, a comprehensive review of scientific literature reveals a notable absence of specific experimental data for the compound 4-Hydroxy-3-nitrobenzophenone. While numerous studies have been conducted on structurally similar molecules, such as 4-Chloro-3-nitrobenzophenone (B1581017) and other substituted benzophenones, the photophysical and optoelectronic performance of 4-Hydroxy-3-nitrobenzophenone remains largely uncharacterized in publicly available research.

Efforts to compile information on its second harmonic generation (SHG) efficiency, third-order nonlinear optical susceptibility (χ⁽³⁾), Z-scan analysis, and photoconductivity mechanisms have been unsuccessful in yielding specific quantitative or qualitative findings directly pertaining to this compound. The scientific community has extensively utilized techniques like the Kurtz-Perry powder method for SHG efficiency assessment and Z-scan studies to determine nonlinear refractive indices and absorption coefficients for a variety of organic materials. researchgate.netresearchgate.netresearchgate.net Similarly, photoconductivity studies are standard for characterizing the electrical response of materials to light. researchgate.net However, the application of these techniques to 4-Hydroxy-3-nitrobenzophenone has not been documented in the accessible body of scientific literature.

Research on related benzophenone derivatives offers some context. For instance, studies on 4-aminobenzophenone (B72274) (4ABP) have highlighted its potential as a significant NLO material, with reported SHG efficiencies many times that of standard materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Investigations into 4-Chloro-3-nitrobenzophenone have also been performed, detailing its crystal growth and some optical properties. researchgate.netresearchgate.net These studies underscore the general interest in this class of compounds for their potential in NLO applications, which are driven by the interplay of electron-donating and electron-withdrawing groups within their molecular structure.

The Z-scan technique is a powerful and widely used method to determine the magnitude and sign of the third-order nonlinear susceptibility, χ⁽³⁾, which encompasses the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). wikipedia.orgmetu.edu.tr This method is crucial for evaluating a material's potential for applications in all-optical switching and optical limiting. While the principles of Z-scan are well-established, specific measurements for 4-Hydroxy-3-nitrobenzophenone are not available.

Furthermore, the mechanism of photoconductivity in organic materials, which describes the increase in electrical conductivity upon exposure to light, is a key parameter for their use in optoelectronic devices like photodetectors and solar cells. Studies on similar organic crystals have often revealed positive photoconductive natures, indicating that the generation of charge carriers under illumination is the dominant process. researchgate.net

Reaction Mechanisms and Chemical Transformations of 4 Hydroxy 3 Nitrobenzophenone

Investigation of Reaction Kinetics

While specific kinetic studies exclusively focused on 4-hydroxy-3-nitrobenzophenone are not extensively detailed in the available literature, kinetic data can be inferred from the conditions reported for its synthesis and subsequent reactions. The rates of reactions involving this compound are influenced by factors such as the nature of the reactants, temperature, and the presence of catalysts.

For instance, in the synthesis of related compounds, the reaction time is a key parameter. The regioselective nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone, a precursor, is typically stirred for 2 hours to achieve a high yield of the nitrated product. google.comepo.org Subsequent demethylation reactions to form a dihydroxy derivative are often more time-intensive, requiring reflux for at least 2.5 hours to ensure completion. google.comepo.org

In reactions where derivatives of 4-hydroxy-3-nitrobenzophenone are used as acylating agents, such as in peptide synthesis, the reaction rate is dependent on the nucleophilicity of the attacking species. researchgate.net For example, when a polymer-bound ester of 4-hydroxy-3-nitrobenzophenone reacts with various anilines, the rate of carboxanilide formation is directly influenced by the nucleophilic character of the aniline's nitrogen atom. researchgate.net Similarly, ultrasonically assisted nitration reactions, a method applicable to related hydroxybenzaldehydes, show a significant reduction in reaction times from hours to minutes, highlighting the kinetic enhancement provided by sonication. semanticscholar.org

Table 1: Reported Reaction Times for Transformations of 4-Hydroxy-3-nitrobenzophenone Precursors

| Reaction | Precursor Compound | Conditions | Reaction Time | Source |

|---|---|---|---|---|

| Nitration | 4-Hydroxy-3-methoxy-4'-methylbenzophenone | 65% aq. HNO3 in glacial acetic acid at 20-25°C | 2 hours | google.com |

| Demethylation | 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | AlCl3, triethylamine (B128534) in methylene (B1212753) chloride | >2.5 hours (reflux) | google.com |

| Carboxanilide Formation | Polymer-bound 4-hydroxy-3-nitrobenzophenone ester | Refluxing with anilines in acetonitrile | Dependent on aniline (B41778) nucleophilicity | researchgate.net |

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 4-hydroxy-3-nitrobenzophenone are primarily centered on the reactivity of its aromatic rings, which are influenced by the activating and deactivating effects of the hydroxyl and nitro substituents.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group (NO₂). wikipedia.orgmasterorganicchemistry.com Aromatic rings, typically nucleophilic, become electrophilic and susceptible to attack by nucleophiles when substituted with such groups. wikipedia.org The nitro group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

In the context of 4-hydroxy-3-nitrobenzophenone, the nitro group at position 3 activates the ring for nucleophilic attack. This mechanism is fundamental in the synthesis of various derivatives where a leaving group on the ring is displaced by a nucleophile. kaist.ac.kr For example, the synthesis of certain N-heterocycles from nitroaromatic precursors can proceed via an intramolecular SNAr mechanism, where an internal nucleophile displaces a leaving group like fluoride (B91410) on the nitro-activated ring. scispace.com While the hydroxyl group is an activating group for electrophilic substitution, the powerful electron-withdrawing effect of the nitro group dominates, making the SNAr pathway a significant aspect of the compound's reactivity.

Hydrolysis and demethylation are crucial transformations for precursors and derivatives of 4-hydroxy-3-nitrobenzophenone, often employed to unmask catechol functionalities. The demethylation of a methoxy (B1213986) group ortho to the nitro group in a precursor like 4-hydroxy-3-methoxy-5-nitrobenzophenone is a well-documented reaction. google.comscielo.brgoogle.com This reaction is essentially the hydrolysis of an aryl methyl ether.

Two primary mechanisms are employed:

Acid-catalyzed cleavage : Strong acids like hydrobromic acid (HBr) in acetic acid can be used to cleave the ether bond. scielo.br The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an SN2 fashion, releasing the free phenol.

Lewis acid-mediated demethylation : Lewis acids, most notably aluminum trichloride (B1173362) (AlCl₃), are highly effective for this transformation. google.comepo.orggoogle.com The mechanism involves the coordination of AlCl₃ to the methoxy oxygen, making the methyl group highly electrophilic and susceptible to removal. This method is often performed in solvents like methylene chloride, sometimes with the addition of a base such as pyridine (B92270) or triethylamine. google.comscielo.br Subsequent hydrolysis with aqueous acid is required to break up the aluminum-phenoxide complex and liberate the final dihydroxy product. google.com

Table 2: Reagents and Conditions for Demethylation of Nitrobenzophenone Precursors

| Precursor | Reagent(s) | Conditions | Product | Source |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | 30% aq. HBr in boiling acetic acid | Boiling | 3,4-Dihydroxy-4'-methyl-5-nitrobenzophenone | scielo.br |

| 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone | AlCl3, triethylamine | Reflux in methylene chloride, then HCl hydrolysis | 3,4-Dihydroxy-4'-methyl-5-nitrobenzophenone | google.comepo.org |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | HBr in AcOH | Not specified | 3,4-Dihydroxy-5-nitrobenzoic acid | scielo.br |

The functional groups of 4-hydroxy-3-nitrobenzophenone and its derivatives can participate in intramolecular cyclization and rearrangement reactions to form various heterocyclic systems. A common strategy involves the chemical reduction of the nitro group to an amino group, which can then act as an internal nucleophile. scispace.com

One plausible pathway is the reductive cyclization of the nitro group. The resulting amine can undergo an intramolecular condensation with the benzophenone's carbonyl group. This addition of the amino group to the carbonyl is followed by ring closure with the elimination of water, potentially forming dihydroquinoline or related heterocyclic structures after subsequent reduction or aromatization steps. scispace.com

Rearrangement reactions, such as the Cadogan reaction, involve the deoxygenation of a nitro group to a reactive nitrene intermediate, which can then insert into a nearby C-H bond or attack an adjacent aromatic ring to form a new heterocyclic ring. scispace.com Other rearrangements like the Bamberger rearrangement (conversion of N-phenylhydroxylamines to aminophenols) and the Dakin reaction (conversion of hydroxy-phenyl ketones to benzenediols) are known for related structures and represent potential, though not explicitly documented, transformation pathways for 4-hydroxy-3-nitrobenzophenone under specific acidic or oxidative conditions. wiley-vch.de

Catalytic Approaches in Reactions Involving 4-Hydroxy-3-nitrobenzophenone

Catalysis plays a significant role in enhancing the efficiency, selectivity, and environmental profile of reactions involving benzophenone (B1666685) derivatives.

Metal Salt Catalysis: In nitration reactions, which are key to synthesizing the title compound from its hydroxylated precursor, metal salts can act as effective catalysts. For example, ammonium (B1175870) molybdate (B1676688) has been shown to catalyze the regioselective nitration of aromatic compounds under mild acid conditions, often assisted by ultrasound to accelerate the reaction. semanticscholar.org

Transition Metal Catalysis: Palladium catalysts are widely used for cross-coupling reactions. Intramolecular Heck reactions, for instance, have been used to construct seven-membered ring systems in benzophenone-containing molecules, demonstrating the utility of palladium catalysis in complex cyclizations. acs.org

Lewis Acid Catalysis: As discussed in section 7.2.2, Lewis acids like aluminum trichloride are crucial catalysts for demethylation reactions. google.com Other Lewis acids, such as titanium tetraethoxide (Ti(OEt)₄), are used to catalyze imine condensation, which can be a key step leading to intramolecular cyclization. researchgate.net

Gold Catalysis: Gold catalysts have emerged as powerful tools for the cycloisomerization of hydroxyalkynones to form furanones, indicating their potential for mediating cyclization reactions in appropriately functionalized benzophenone derivatives. organic-chemistry.org

Nanocatalysis: Modern approaches utilize heterogeneous nanocatalysts for improved reactivity and easier separation. For instance, Fe₃O₄@TiO₂ nanocomposites have been used to catalyze condensation reactions involving 4-hydroxycoumarin (B602359) and various aldehydes, a strategy that could be adapted for reactions with benzophenones. researchgate.net

Structure Property Relationships and Derivative Studies of 4 Hydroxy 3 Nitrobenzophenone

Design and Synthesis of Analogues and Derivatives

The chemical scaffold of 4-hydroxy-3-nitrobenzophenone has served as a versatile template for the design and synthesis of a variety of analogues and derivatives. Researchers have employed several synthetic strategies to modify the core structure, aiming to modulate its chemical and physical properties for various applications.

A common approach involves the derivatization of the hydroxyl and nitro groups, as well as substitution on the phenyl rings. For instance, active esters of polymer-bound 4-hydroxy-3-nitrobenzophenone have been synthesized and utilized as effective acylating reagents in processes like peptide synthesis. acs.orgacs.orgexlibrisgroup.com This method involves attaching the 4-hydroxy-3-nitrobenzophenone moiety to a polymer support, which facilitates the purification process in multi-step syntheses. acs.org

The synthesis of 4-hydroxy-3-nitrobenzophenone itself can be achieved through the nitration of 4-hydroxybenzophenone (B119663) or the demethylation of 4-methoxy-3-nitrobenzophenone. ncl.res.in For example, 4-methoxy-3-nitrobenzophenone can be treated with anhydrous aluminum chloride in dry ethylene (B1197577) dichloride to yield 4-hydroxy-3-nitrobenzophenone. ncl.res.in

Further derivatization has led to the creation of compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 3,4-dihydroxy-4'-methyl-5-nitrobenzophenone, an inhibitor of catechol-O-methyltransferase (COMT), involves the regioselective nitration of 4-hydroxy-3-methoxy-4'-methylbenzophenone followed by demethylation. google.com Similarly, novel benzophenone (B1666685) analogues containing a 1,3-thiazol moiety have been synthesized to explore their antioxidant potential. researchgate.net The synthesis of these derivatives often involves multi-step reaction sequences, including Friedel-Crafts acylation and subsequent modifications. google.comresearchgate.net

The polymer-bound version of 4-hydroxy-3-nitrobenzophenone has also been used to synthesize trifluoromethylated dihydro-1,4-oxathiin-3-carboxanilides and trifluoromethyl dihydro-1,4-dioxin-3-carboxanilides. researchgate.net This solid-phase synthesis approach allows for the efficient construction of libraries of related compounds. researchgate.netkoreascience.kr

Impact of Substituent Effects on Electronic Structure

Studies on related substituted aromatic systems, such as diketopyrrolopyrrole derivatives and substituted salicylaldehydes, provide insights into these substituent effects. nih.govnih.govrsc.org For instance, research on salicylaldehyde (B1680747) derivatives has shown that substituents in the para or meta position to the hydroxyl or carbonyl group interact more strongly in hydrogen-bonded systems compared to non-hydrogen-bonded systems. nih.govnih.gov This suggests that intramolecular hydrogen bonding, which is possible in 4-hydroxy-3-nitrobenzophenone between the hydroxyl and nitro groups, can further modulate the electronic structure.

The introduction of different substituents on the second phenyl ring can also tune the electronic properties. The electronic effects of these substituents can be transmitted through the carbonyl bridge, influencing the electron density and reactivity of the entire molecule. Computational studies, such as those employing Density Functional Theory (DFT), are often used to model and predict these electronic effects. cdnsciencepub.com

Modulation of Optical and Photophysical Properties through Structural Modification

The optical and photophysical properties of 4-hydroxy-3-nitrobenzophenone derivatives can be systematically tuned by altering their molecular structure. Modifications to the substituent groups and the core aromatic framework can lead to significant changes in absorption and emission spectra, fluorescence quantum yields, and other photophysical parameters.

For example, studies on substituted cinnamates and cinnamic acids, which share some structural similarities with benzophenone derivatives, have demonstrated that the position of substituents (ortho, meta, or para) has a profound effect on their photophysical behavior. nih.gov Para-substituted derivatives, for instance, often exhibit different transition characters and relaxation pathways compared to their ortho and meta counterparts. nih.gov

In the context of benzophenone derivatives, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission maxima. For instance, the synthesis of rhodamine derivatives often utilizes benzophenone intermediates, where the electronic properties of the benzophenone core influence the final fluorescent properties of the rhodamine dye.

Research on a 4-hydroxy-3-nitro-1,8-naphthalic anhydride (B1165640) derivative, which also contains the key hydroxy and nitro substituents, revealed that its emission spectra are sensitive to solvent polarity. uobasrah.edu.iq An increase in solvent polarity led to a red shift in the emission, indicating a more polar excited state. uobasrah.edu.iq This solvatochromism is a common feature in molecules with intramolecular charge transfer (ICT) character, which is expected in 4-hydroxy-3-nitrobenzophenone due to the presence of both electron-donating and electron-withdrawing groups.

Furthermore, the formation of metal chelates can significantly alter the photophysical properties. Studies on Pr(III) chelates with substituted nitrobenzoic acids and nitrophenols have shown that the ligand field and the degree of bond covalency influence the spectroscopic and intensity parameters of the metal ion's electronic transitions. thecmrs.in

| Derivative | Modification | Observed Photophysical Change | Reference |

| para-hydroxy cinnamate | para-hydroxy substitution | Broad absorption in UVB/UVA, less emission, higher photostability | nih.gov |

| 4-hydroxy-3-nitro-1,8-naphthalic anhydride | Naphthalic anhydride core | Emission spectra sensitive to solvent polarity (red shift with increasing polarity) | uobasrah.edu.iq |

| Pr(III) chelates | Chelation with substituted nitrobenzoic acids | Altered spectroscopic and intensity parameters of Pr(III) transitions | thecmrs.in |

Supramolecular Interactions and Self-Assembly of Derivatives

The derivatives of 4-hydroxy-3-nitrobenzophenone can participate in a variety of non-covalent interactions, leading to the formation of well-defined supramolecular structures and self-assembled systems. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are dictated by the functional groups present on the molecule.

The hydroxyl and nitro groups of the core structure are capable of forming strong hydrogen bonds, which can direct the packing of the molecules in the solid state. The presence of the two phenyl rings also allows for π-π stacking interactions, which are common in aromatic compounds and contribute to the stability of the crystal lattice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-Hydroxy-3-nitrobenzophenone to ensure high purity and yield?

- Methodological Answer : Synthesis can be achieved via nitration of 4-hydroxybenzophenone under controlled acidic conditions, followed by purification using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥98% purity) and NMR (1H/13C) to confirm structural integrity . Solubility in organic solvents (e.g., acetone, DCM) facilitates handling .

Q. Which analytical techniques are most reliable for characterizing 4-Hydroxy-3-nitrobenzophenone?

- Methodological Answer : Use a combination of spectroscopic methods:

- FT-IR for functional group identification (nitro and hydroxyl stretches).

- NMR (1H, 13C, DEPT) to resolve aromatic proton environments and confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to validate results .

Q. How should 4-Hydroxy-3-nitrobenzophenone be stored to maintain stability during long-term studies?

- Methodological Answer : Store in airtight, light-resistant glass containers at 4°C to prevent photodegradation and moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving 4-Hydroxy-3-nitrobenzophenone in catalytic processes?

- Methodological Answer : Employ kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and isotopic labeling (e.g., 15N-nitration) to track intermediate formation. Computational modeling (DFT or MD simulations) can predict transition states, validated against experimental activation energies .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for 4-Hydroxy-3-nitrobenzophenone derivatives?

- Methodological Answer : Conduct systematic meta-analyses of existing studies, emphasizing controlled variables (e.g., solvent polarity, pH). Reproduce conflicting experiments under standardized conditions and use multivariate statistical tools (e.g., PCA) to identify confounding factors .

Q. How can computational models be integrated with experimental data to predict the environmental fate of 4-Hydroxy-3-nitrobenzophenone?

- Methodological Answer : Use QSAR models to estimate biodegradability and toxicity. Validate predictions with experimental ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and LC-MS/MS to monitor degradation byproducts in simulated ecosystems .

Q. What methodologies are suitable for assessing the toxicological profile of 4-Hydroxy-3-nitrobenzophenone in vitro and in vivo?

- Methodological Answer :

- In vitro : Cytotoxicity assays (MTT/propidium iodide) in human cell lines (e.g., HepG2).

- In vivo : OECD-compliant acute oral toxicity studies in rodents (LD50 determination) with histopathological analysis.

- Ecotoxicology : Algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity .

Q. How can researchers design studies to explore the photochemical behavior of 4-Hydroxy-3-nitrobenzophenone under UV exposure?

- Methodological Answer : Use UV-Vis spectroscopy to monitor absorbance shifts during irradiation. Pair with GC-MS to identify photoproducts and ESR spectroscopy to detect free radical intermediates. Theoretical calculations (TD-DFT) can predict excited-state behavior .

Key Considerations for Methodological Rigor

- Data Validation : Cross-check experimental results against authenticated reference standards (e.g., NIST or PubChem data) .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, referencing material safety data sheets (MSDS) for hazard mitigation .

- Interdisciplinary Approaches : Combine synthetic chemistry, computational modeling, and environmental science to address multifaceted research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.